3-Methyl-8-thia-5,7,12b-triazabenzo[a]aceanthrylene-10,11-dicarbonitrile
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Overview
Description
10-CYANO-3-METHYL-8-THIA-5,7,12B-TRIAZABENZO[A]ACEANTHRYLEN-11-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a methyl group, and a thia-triazabenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-CYANO-3-METHYL-8-THIA-5,7,12B-TRIAZABENZO[A]ACEANTHRYLEN-11-YL CYANIDE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where amines react with cyanoacetates under specific conditions to form the desired cyanoacetamide derivatives . The reaction conditions often involve the use of solvents like acetic acid and heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure safety and efficiency. The process might include the use of non-toxic cyanation agents to minimize the risks associated with handling cyanide compounds .
Chemical Reactions Analysis
Types of Reactions
10-CYANO-3-METHYL-8-THIA-5,7,12B-TRIAZABENZO[A]ACEANTHRYLEN-11-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group into other functional groups.
Substitution: The compound can participate in substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other derivatives.
Scientific Research Applications
10-CYANO-3-METHYL-8-THIA-5,7,12B-TRIAZABENZO[A]ACEANTHRYLEN-11-YL CYANIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound’s derivatives may have potential biological activities, making it useful in biochemical research.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials and as a precursor for other chemical syntheses
Mechanism of Action
The mechanism by which 10-CYANO-3-METHYL-8-THIA-5,7,12B-TRIAZABENZO[A]ACEANTHRYLEN-11-YL CYANIDE exerts its effects involves interactions with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thia-triazabenzene core can interact with various biological molecules. These interactions can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamides: These compounds share the cyano group and are used in similar synthetic applications.
Thia-triazabenzene Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
10-CYANO-3-METHYL-8-THIA-5,7,12B-TRIAZABENZO[A]ACEANTHRYLEN-11-YL CYANIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H9N5S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-methyl-13-thia-1,9,11-triazapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2(7),3,5,8(20),9,11,14(19),15,17-nonaene-16,17-dicarbonitrile |
InChI |
InChI=1S/C19H9N5S/c1-10-2-3-14-13(4-10)17-18-19(23-9-22-17)25-16-6-12(8-21)11(7-20)5-15(16)24(14)18/h2-6,9H,1H3 |
InChI Key |
PHUFWLFLKBXDEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C4=C(C=C(C(=C4)C#N)C#N)SC5=NC=NC2=C53 |
Origin of Product |
United States |
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